molecular formula C20H18N4O4S B2838464 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide CAS No. 894012-43-2

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide

Cat. No.: B2838464
CAS No.: 894012-43-2
M. Wt: 410.45
InChI Key: QIPYTXUYHWMLJP-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with different aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antiviral Applications

Compounds structurally related to thiazoles and nitrophenyl groups have been investigated for their potential antiviral properties. For example, 1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, a novel family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrate activity at submicromolar concentrations. These compounds, through structural modification, such as the replacement of one phenyl ring with heterocyclic rings like 2-thienyl or 3-pyridinyl, have shown increased antiviral activity. Such findings suggest that compounds with nitro and thiazole groups could have potential applications in antiviral drug development (De Martino et al., 2005).

Anticancer Applications

The synthesis and evaluation of thiazolyl(hydrazonoethyl)thiazoles for their potential as anti-breast cancer agents have been reported. Utilizing a building block approach, a series of thiazole derivatives demonstrated promising activities against MCF-7 tumor cells. This highlights the research interest in developing thiazole-based compounds for anticancer therapies (Mahmoud et al., 2021).

Sensing and Luminescence Properties

Investigations into the electrochemical and electrochromic properties of compounds containing acceptor groups, such as the nitro group, have shown that these properties can be significantly altered by introducing different acceptor groups. This has implications for the development of new materials for electronic and sensing applications, indicating that compounds similar to the one might find use in these fields (Hu et al., 2013).

Future Directions

Thiazole and its derivatives have been the focus of many research studies due to their wide range of biological activities. Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-6-3-2-4-7-14)10-11-21-18(25)19(26)23-15-8-5-9-16(12-15)24(27)28/h2-9,12H,10-11H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPYTXUYHWMLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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